molecular formula C16H24N6O3S B2894912 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1014095-99-8

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

カタログ番号: B2894912
CAS番号: 1014095-99-8
分子量: 380.47
InChIキー: KKOUUNAKNYNYBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a heterocyclic hybrid featuring a pyrazole-triazole core linked via a thioether bridge to a pyrrolidinyl ethanone moiety. Key structural attributes include:

  • Pyrazole subunit: Substituted with a methoxy group at position 3 and a methyl group at position 1, enhancing electron density and steric bulk .
  • Triazole subunit: Functionalized with a 2-methoxyethyl group at position 4, likely improving solubility compared to purely aromatic analogs .
  • Thioether linkage: Connects the triazole to the ethanone group, offering metabolic stability relative to oxygen or nitrogen-based linkages .

Synthetic routes for analogous compounds involve nucleophilic substitution (e.g., α-halogenated ketones reacting with triazole thiolates) or condensation reactions (e.g., pyrazole-aldehyde intermediates with indanones) .

特性

IUPAC Name

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-20-10-12(15(19-20)25-3)14-17-18-16(22(14)8-9-24-2)26-11-13(23)21-6-4-5-7-21/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUUNAKNYNYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Thioether Linkage Biological Activity (Inferred/Reported) References
Target Compound C₁₉H₂₅N₇O₃S 3-Methoxy-1-methylpyrazole, 2-methoxyethyl triazole, pyrrolidinyl ethanone Yes Not reported in evidence; predicted enhanced solubility and metabolic stability
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₃S₂ Phenylsulfonyl, difluorophenyl, phenyl ethanone Yes Antifungal/antibacterial (common in triazole derivatives)
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone C₂₈H₂₂N₆O₂S₂ Bis-pyrazole, dimethylthienothiophene No High thermal stability (mp >300°C); IR/NMR data suggest strong hydrogen bonding
1-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone C₂₄H₂₀N₄O₂S₂ Quinazoline, thiophene, dihydropyrazole Yes Quinazoline moiety suggests kinase inhibition potential

Key Differences and Implications

Substituent Effects: The target compound’s 2-methoxyethyl group on the triazole enhances hydrophilicity compared to phenylsulfonyl or quinazoline groups in analogs . Methoxy vs.

Heterocyclic Core Variations: Thienothiophene-fused systems (e.g., ) introduce extended π-conjugation, possibly improving UV absorption but complicating synthetic accessibility. Quinazoline-containing analogs (e.g., ) may target tyrosine kinases, whereas the pyrrolidinyl ethanone in the target compound could modulate CNS activity due to its amine group.

Thioether vs. Ether/Oxime Linkages :

  • Thioether bridges (target compound, ) resist hydrolytic cleavage better than ethers, as seen in oxime-linked pyrazoles (e.g., ).

Bioactivity and Structure-Activity Relationships (SAR)

  • Triazole Derivatives : Phenylsulfonyl and fluorophenyl substituents (e.g., ) correlate with antimicrobial activity due to enhanced lipophilicity and target binding.
  • Pyrazole-Thiophene Systems: Dimethylthienothiophene groups (e.g., ) may improve thermal stability but limit aqueous solubility.
  • Molecular Networking Insights : Compounds with cosine scores >0.8 in MS/MS fragmentation (per ) likely share bioactivity profiles, suggesting the target compound’s analogs could cluster with kinase inhibitors or antimicrobial agents.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of triazole-pyrazole hybrids typically involves multi-step protocols. Key steps include:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux in THF/water (50°C, 16 hours) to form the triazole core .
  • Thioether linkage introduction : Nucleophilic substitution between a thiol-containing triazole and a halogenated pyrrolidinyl ethanone derivative, often using bases like KOH in ethanol under reflux .
  • Solvent optimization : Ethanol or DMF-EtOH mixtures are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
  • Yield improvement : Catalysts (e.g., CuSO₄/ascorbate for CuAAC) and inert atmospheres reduce side reactions, achieving yields up to 61% .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the pyrazole and triazole moieties .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 357.43 g/mol for a related compound) and fragmentation patterns .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in heterocyclic cores .
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity by quantifying residual solvents/byproducts .

Q. How does pH and temperature affect the stability of this compound during storage and experimental use?

  • pH sensitivity : Thioether and triazole groups may hydrolyze under strongly acidic/basic conditions. Stability is optimal at neutral pH (6–8) in anhydrous DMSO or ethanol .
  • Thermal stability : Short-term reflux (<24 hours) in ethanol is tolerated, but prolonged heating above 60°C risks decomposition of the methoxyethyl group .
  • Storage recommendations : Lyophilized solids stored at -20°C in argon-filled vials prevent oxidation of the thioether bond .

Advanced Research Questions

Q. What methodologies are used to evaluate its biological activity, and how do structural features influence target interactions?

  • Enzyme inhibition assays : Fluorescence-based kinase assays (e.g., EGFR-T790M mutant inhibition studies) quantify IC₅₀ values, with structural analogs showing nM potency .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL reported for thiazolidinone analogs) .
  • SAR insights : The methoxyethyl group enhances solubility, while the pyrrolidinyl moiety improves membrane permeability. Pyrazole substitution patterns (e.g., 3-methoxy vs. 4-nitro) modulate target selectivity .

Q. How can computational modeling predict binding modes and guide structural optimization?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR ATP-binding pocket), prioritizing substituents with favorable van der Waals contacts .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying residues critical for hydrogen bonding (e.g., Met793 in EGFR) .
  • ADMET prediction : SwissADME estimates logP (∼2.5) and bioavailability, highlighting the need to balance lipophilicity (methoxy groups) with polar surface area (pyrrolidinyl) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Yield discrepancies : Variations in CuAAC reaction time (8–24 hours) and catalyst loading (5–10 mol% CuSO₄) impact yields (45–75%). Systematic optimization via Design of Experiments (DoE) is recommended .
  • Biological variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or assay protocols (MTT vs. resazurin) complicate direct comparisons. Meta-analyses using standardized IC₅₀ protocols improve reproducibility .
  • Crystallographic validation : Conflicting solubility data may arise from polymorphic forms. Single-crystal XRD resolves such ambiguities by correlating packing motifs with dissolution rates .

Methodological Notes

  • Key references : Synthesis (), characterization (), stability (), biological activity ().
  • Advanced tools : SHELXL for crystallography, AutoDock/GROMACS for modeling, SwissADME for ADMET .

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